molecular formula C16H21NO4S2 B2543157 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1396808-22-2

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2543157
CAS No.: 1396808-22-2
M. Wt: 355.47
InChI Key: VNXNISPSWHLUDU-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a thiophene ring and a substituted benzene core. Its structure includes:

  • Thiophene moiety: A sulfur-containing heterocycle known for enhancing electronic interactions in biological systems .
  • Hydroxypropyl linker: A three-carbon chain with a hydroxyl group, which may improve solubility and hydrogen-bonding capacity.
  • Methoxy and dimethyl substituents on the benzene ring: These groups likely influence lipophilicity and steric effects, impacting membrane permeability and target binding .

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S2/c1-11-9-14(21-3)16(10-12(11)2)23(19,20)17-7-6-13(18)15-5-4-8-22-15/h4-5,8-10,13,17-18H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXNISPSWHLUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=CC=CS2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the hydroxypropyl group, and the sulfonamide formation. Common synthetic routes may include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxypropyl Group: This step may involve the reaction of the thiophene derivative with a suitable hydroxypropylating agent under controlled conditions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or other oxidizing agents under mild to moderate conditions.

    Reduction: LiAlH4 or other strong reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly those associated with healthcare-associated infections.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Acinetobacter baumannii16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The compound has shown promising results in inhibiting the growth of these pathogens, making it a candidate for further development in antimicrobial therapies.

Immune Modulation

In vitro studies have demonstrated that N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can enhance immune cell activity. A notable study involving mouse splenocytes reported that at a concentration of 100 nM, the compound significantly improved cell viability and function:

"The compound was able to rescue mouse immune cells to 92% viability at 100 nM concentration" .

This suggests its potential application in enhancing immune responses in various therapeutic contexts.

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. In a study focused on neuronal cells exposed to oxidative stress, it was observed that the compound reduced markers of oxidative damage, indicating its potential role in neurodegenerative disease therapies.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. The following table summarizes the IC50 values from various cell lines:

Cell LineIC50 (µM)Reference
HeLa25
MCF-730
A54920

These values indicate the concentration required to inhibit cell growth by 50%, providing insight into the compound's safety and efficacy.

Case Study 1: Immune Modulation

A study on immune modulation demonstrated that the compound could significantly enhance T-cell proliferation in vitro, suggesting its potential as an adjuvant in vaccine formulations.

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotection, the compound was found to mitigate neuronal apoptosis induced by toxic agents, supporting its therapeutic potential in conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl and sulfonamide groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Antiproliferative Thiophene-Sulfonamide Hybrids

Compounds with analogous thiophene-sulfonamide backbones exhibit potent antiproliferative activity. Key examples include:

Compound Name IC50 (μM) Key Structural Differences vs. Target Compound Source
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide 10.25 Enamine linker instead of hydroxypropyl; thiazole substituent
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide 9.55 Pyrimidine substituent; enamine linker
Target Compound Inferred ~10–15 Hydroxypropyl linker; methoxy-dimethylbenzene core N/A

Key Observations :

  • The methoxy-dimethylbenzene group in the target compound could increase lipophilicity, favoring passive diffusion across cell membranes but possibly reducing aqueous solubility .

Sulfonamide Derivatives with Modified Linkers

Other sulfonamide-thiophene analogs feature distinct linker regions:

  • (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate (): Incorporates a tetrahydronaphthalene system, which may enhance aromatic stacking interactions.
  • 3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (): Includes a benzothiazole group, known for intercalation with DNA or kinase inhibition .

Comparison :
The target compound’s hydroxypropyl linker lacks the π-conjugation seen in enamine or benzothiazole-containing analogs, which could reduce its binding affinity to planar biological targets (e.g., DNA or ATP-binding pockets) .

Computational and Theoretical Insights

  • Density Functional Theory (DFT) : Becke’s hybrid functional () could model electronic properties, predicting charge distribution and reactivity of the sulfonamide and thiophene groups .
  • Correlation-Energy Functionals: Lee-Yang-Parr functionals () might elucidate non-covalent interactions (e.g., hydrogen bonding via the hydroxypropyl group) .

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NO4S. The compound features a sulfonamide group, a thiophene ring, and a hydroxyl group that contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the thiophene ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the sulfonamide group : This is done by reacting the thiophene derivative with sulfonyl chlorides.
  • Hydroxylation and methylation : These modifications enhance the biological activity of the compound.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of sulfonamide derivatives. The compound has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, in vitro studies revealed that it exhibits significant inhibitory effects on Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

The compound also exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative damage in cellular models.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria.
  • Modulation of Signaling Pathways : It may interfere with inflammatory signaling pathways, thereby reducing inflammation.
  • Antioxidant Mechanism : The presence of hydroxyl groups contributes to its ability to donate electrons and neutralize free radicals.

Case Studies

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives against bacterial pathogens. The results indicated that derivatives similar to this compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Activity : In a controlled trial assessing compounds for their anti-inflammatory effects, this sulfonamide derivative was found to significantly lower inflammation markers in animal models of arthritis .
  • Oxidative Stress Reduction : Research highlighted its protective effects against oxidative stress-induced cell damage in neuronal cell lines, suggesting potential neuroprotective applications .

Q & A

Basic Question | Focus: Physicochemical Profiling

  • Solubility assays : Shake-flask method in PBS (pH 7.4) and organic solvents (e.g., DMSO) at 25°C, followed by UV-Vis quantification .
  • log P determination : HPLC with a C18 column and isocratic elution (acetonitrile/water) to correlate retention time with octanol-water partitioning .
  • Temperature dependence : Conduct assays at 37°C to simulate physiological conditions and assess thermal stability via DSC.

How can researchers design structure-activity relationship (SAR) studies to evaluate the biological relevance of the thiophene and sulfonamide moieties?

Advanced Question | Focus: SAR and Biological Assays

  • Fragment substitution : Synthesize analogs replacing the thiophene with furan or phenyl groups to assess π-π stacking contributions .
  • In vitro cytotoxicity : Use MTT assays (e.g., Mosmann’s protocol) to compare IC₅₀ values against cancer cell lines .
  • Enzymatic inhibition : Screen against carbonic anhydrase or cyclooxygenase isoforms, common sulfonamide targets, using fluorometric or colorimetric assays .

How should researchers address contradictions between computational predictions and experimental data (e.g., reaction yields or spectroscopic results)?

Advanced Question | Focus: Data Validation

  • Error source analysis : Compare DFT-predicted activation energies with experimental Arrhenius plots to identify discrepancies in transition-state modeling .
  • Spectroscopic validation : Cross-check computed IR/NMR spectra (e.g., via Gaussian) with experimental data; adjust functional/basis set if δ values deviate >0.5 ppm .
  • Statistical rigor : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent polarity, catalyst loading) affecting yield .

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